molecular formula C9H7ClN2S B6205485 2-(3-chlorophenyl)-1,3-thiazol-4-amine CAS No. 1353856-02-6

2-(3-chlorophenyl)-1,3-thiazol-4-amine

Cat. No.: B6205485
CAS No.: 1353856-02-6
M. Wt: 210.7
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Description

2-(3-Chlorophenyl)-1,3-thiazol-4-amine is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 2 and an amine group at position 4. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-modulating properties . The synthesis of this compound typically involves multi-step reactions, such as the cyclization of thiourea derivatives or deprotection of carbamate intermediates. For example, describes the deprotection of a tert-butyl carbamate using trifluoroacetic acid (TFA) to yield 2-(3,4-dichlorophenyl)-1,3-thiazol-4-amine, a closely related analog .

The compound’s structure-activity relationship (SAR) is influenced by the electron-withdrawing chlorine atom on the phenyl ring, which enhances stability and modulates electronic interactions with biological targets.

Properties

CAS No.

1353856-02-6

Molecular Formula

C9H7ClN2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2-(3-chlorophenyl)-1,3-thiazol-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-1,3-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazol-4-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(3-chlorophenyl)-1,3-thiazol-4-amine, highlighting differences in substitution patterns, synthetic routes, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
2-(3-Chlorophenyl)-1,3-thiazol-4-amine - 3-Cl phenyl at C2
- NH₂ at C4
C₉H₇ClN₂S 210.68 Potential kinase modulation; structural analog of bioactive thiazoles
2-(3,4-Dichlorophenyl)-1,3-thiazol-4-amine - 3,4-diCl phenyl at C2
- NH₂ at C4
C₉H₆Cl₂N₂S 245.13 Enhanced lipophilicity due to additional Cl; used in kinase activator studies
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine - 3-Cl-2-Me phenyl at N
- 4-F phenyl at C4
C₁₆H₁₂ClFN₂S 318.80 Demonstrated antibacterial activity against S. aureus and E. coli
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine - 4-Cl phenyl at C4
- Schiff base at C2
C₁₈H₁₆ClN₃S 341.85 Acts as a cyclin-dependent kinase (CDK) inhibitor
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine - 3-Cl-4-F benzyl at C5
- NH₂ at C2
C₁₀H₈ClFN₂S 242.70 Structural variation with steric bulk at C5; research chemical for drug discovery

Structural and Electronic Differences

  • Chlorine Substitution: The number and position of chlorine atoms significantly affect lipophilicity and electronic properties.
  • Amine Position : Shifting the amine group from C4 (target compound) to C2 (as in ) alters hydrogen-bonding capabilities and target interactions. The Schiff base derivative in showed CDK inhibition, highlighting the importance of the C2 substituent in kinase binding .
  • Hybrid Structures : Compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine integrate multiple halogenated aryl groups, enhancing antibacterial potency through synergistic electronic effects .

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